molecular formula C14H22O4 B13211568 Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

Cat. No.: B13211568
M. Wt: 254.32 g/mol
InChI Key: IKVJBUXJHCLHDO-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate is an organic compound with the molecular formula C14H22O4. It is a derivative of butanoic acid and features a cyclohexyl group, making it a unique ester. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate can be synthesized through various organic reactions. One common method involves the alkylation of enolate ions. The enolate ion of ethyl acetoacetate reacts with cyclohexyl bromide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclohexyl group.

    Cyclohexyl acetate: Contains a cyclohexyl group but differs in its ester structure.

    Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a cyclopropyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its combination of the cyclohexyl group and the ester functionality, which imparts distinct chemical properties and reactivity.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C14H22O4
  • Appearance : Colorless to pale yellow liquid with a characteristic odor.
  • Functional Groups : Contains β-keto ester and cyclohexyl ketone moieties.

1. Antimicrobial Activity

β-keto esters, including ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate, have exhibited antimicrobial properties. Studies suggest that such compounds can inhibit the growth of various bacteria and fungi, which may be attributed to their ability to disrupt cellular processes or interfere with enzyme functions essential for microbial survival.

2. Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes. Similar β-keto esters have shown potential in inhibiting oxidoreductases, which are crucial in various metabolic pathways. The inhibition of these enzymes can lead to altered metabolic flux and may have therapeutic implications in conditions where these pathways are dysregulated .

3. Cellular Effects

Research indicates that compounds like this compound can influence cellular signaling pathways and gene expression. For instance, they may modulate the activity of transcription factors or signaling molecules involved in metabolism and cell growth.

The biological activity of this compound is likely mediated through its interactions with various biomolecules:

  • Oxidation-Reduction Reactions : The compound participates in redox reactions facilitated by oxidoreductases, leading to the formation of active metabolites that can engage in further biochemical processes.
  • Cell Signaling Modulation : It may alter the expression of genes associated with metabolic pathways, impacting cellular energy production and utilization .

Case Studies

Although direct case studies on this compound are sparse, related compounds provide valuable insights:

  • Anticancer Activity : Similar β-keto esters have been evaluated for their anticancer properties. For example, compounds exhibiting structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Toxicity Profiles : Understanding the dosage-dependent effects is crucial. Lower concentrations may enhance cellular functions, while higher doses could lead to cytotoxicity and disruption of physiological processes.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial and antifungal properties
Enzyme InhibitionPotential inhibitor of oxidoreductases affecting metabolic pathways
Cellular EffectsModulates gene expression and influences metabolic processes
Anticancer PotentialSimilar compounds show efficacy against cancer cell lines
Dosage EffectsDose-dependent effects observed; lower doses beneficial, higher doses toxic

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

InChI

InChI=1S/C14H22O4/c1-3-18-14(17)12(10(2)15)9-13(16)11-7-5-4-6-8-11/h11-12H,3-9H2,1-2H3

InChI Key

IKVJBUXJHCLHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1CCCCC1)C(=O)C

Origin of Product

United States

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